![molecular formula C12H15N3O3S B2671095 ({[2-(furan-2-yl)pyridin-3-yl]methyl}sulfamoyl)dimethylamine CAS No. 2034541-96-1](/img/structure/B2671095.png)
({[2-(furan-2-yl)pyridin-3-yl]methyl}sulfamoyl)dimethylamine
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Overview
Description
({[2-(furan-2-yl)pyridin-3-yl]methyl}sulfamoyl)dimethylamine is a complex organic compound that features a furan ring, a pyridine ring, and a sulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({[2-(furan-2-yl)pyridin-3-yl]methyl}sulfamoyl)dimethylamine typically involves multi-step organic reactions. One common approach is to start with the furan and pyridine precursors, which are then subjected to a series of reactions to introduce the sulfamoyl and dimethylamine groups. Key steps may include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the pyridine ring: This step often involves the use of pyridine derivatives and coupling reactions.
Attachment of the sulfamoyl group: This can be done using sulfonation reactions with reagents like chlorosulfonic acid.
Addition of the dimethylamine group: This step typically involves nucleophilic substitution reactions using dimethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
({[2-(furan-2-yl)pyridin-3-yl]methyl}sulfamoyl)dimethylamine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like hydrogen peroxide.
Reduction: The pyridine ring can be reduced to piperidine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Furanones.
Reduction: Piperidine derivatives.
Substitution: Various substituted sulfamoyl derivatives.
Scientific Research Applications
({[2-(furan-2-yl)pyridin-3-yl]methyl}sulfamoyl)dimethylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of
Properties
IUPAC Name |
3-[(dimethylsulfamoylamino)methyl]-2-(furan-2-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S/c1-15(2)19(16,17)14-9-10-5-3-7-13-12(10)11-6-4-8-18-11/h3-8,14H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZVMEQHWPWTRMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NCC1=C(N=CC=C1)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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